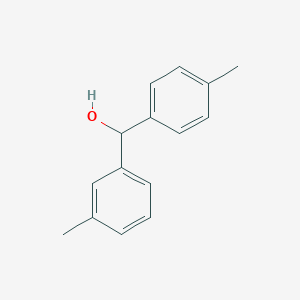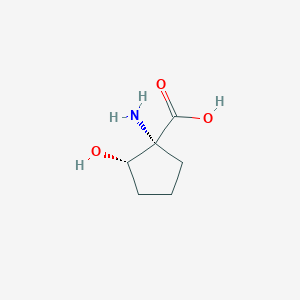
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) is a chiral amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. This amino acid is commonly referred to as 1-amino-2-hydroxycyclopentanecarboxylic acid or ACPC. It is a cyclic amino acid that has a hydroxyl group and an amino group attached to the cyclopentane ring. The chemical structure of ACPC is shown below:
Mechanism Of Action
The mechanism of action of ACPC involves its interaction with the NMDA receptor. ACPC binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This leads to increased calcium influx into the neuron, which is essential for synaptic plasticity and memory formation.
Biochemical And Physiological Effects
ACPC has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that underlies memory formation and learning. ACPC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
ACPC has several advantages for use in lab experiments. It is a chiral amino acid, which means that it has two enantiomers that can be separated and studied individually. This allows for a more detailed understanding of its mechanism of action. ACPC is also relatively stable and can be easily synthesized in the lab.
One of the limitations of ACPC is that it has poor solubility in water, which can make it difficult to study its effects in vivo. Additionally, ACPC has been found to have a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on ACPC. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of ACPC. Another area of research is the investigation of the potential therapeutic applications of ACPC in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its effects on synaptic plasticity and memory formation.
Synthesis Methods
The synthesis of ACPC can be achieved by various methods. One of the commonly used methods is the reduction of 1,2-epoxycyclopentane with lithium aluminum hydride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method yields the (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)) enantiomer of ACPC.
Scientific Research Applications
ACPC has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. ACPC has been found to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
properties
CAS RN |
197247-90-8 |
|---|---|
Product Name |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI Key |
HGIWJIYAECWSED-UJURSFKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@](C1)(C(=O)O)N)O |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)O |
synonyms |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
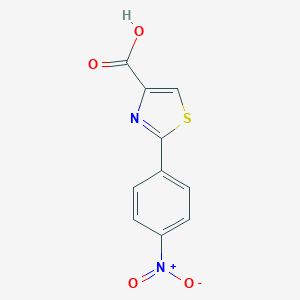
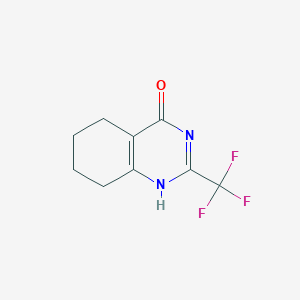
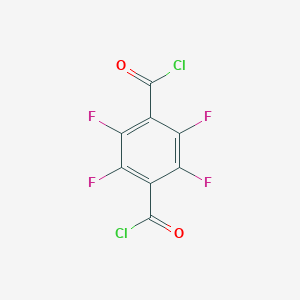
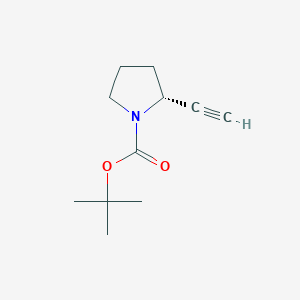


![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
